5-Bromo-3-ethyl-2-fluoropyridine

Catalog No.
S14260020
CAS No.
M.F
C7H7BrFN
M. Wt
204.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-ethyl-2-fluoropyridine

Product Name

5-Bromo-3-ethyl-2-fluoropyridine

IUPAC Name

5-bromo-3-ethyl-2-fluoropyridine

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

InChI

InChI=1S/C7H7BrFN/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3

InChI Key

SBSPQYCUMDCRGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)Br)F

5-Bromo-3-ethyl-2-fluoropyridine is a heterocyclic organic compound featuring a pyridine ring substituted with bromine, fluorine, and ethyl groups. Its molecular formula is C7_7H8_8BrF1_1N, and it possesses unique chemical properties due to the presence of halogen atoms, which can significantly influence its reactivity and biological activity. The compound is primarily studied for its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols. This reaction is facilitated by the electron-withdrawing nature of the fluorine atom.
  • Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes, which may have different biological activities.
  • Reduction: The compound can undergo reduction reactions to remove bromine or fluorine substituents, leading to derivatives that may exhibit altered properties.

These reactions are essential for synthesizing other compounds and exploring the biological activities of 5-Bromo-3-ethyl-2-fluoropyridine.

The biological activity of 5-Bromo-3-ethyl-2-fluoropyridine is primarily attributed to its ability to interact with various biological targets. Compounds containing bromine and fluorine often exhibit significant pharmacological properties, such as enzyme inhibition or receptor binding. The presence of these halogens can enhance binding affinity and selectivity towards molecular targets, making them valuable in drug discovery and development.

Several methods have been developed for synthesizing 5-Bromo-3-ethyl-2-fluoropyridine:

  • Nucleophilic Substitution Reaction: One common method involves the nucleophilic substitution of 3-ethyl-2-fluoropyridine with a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane at room temperature. This method allows for the selective introduction of the bromine atom into the pyridine ring .
  • Industrial Production: In industrial settings, large-scale production may utilize continuous flow reactors to optimize reaction conditions, improving yield and purity. Automated systems help maintain consistent production quality .

5-Bromo-3-ethyl-2-fluoropyridine has several applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceuticals targeting specific diseases due to its unique structural properties.
  • Organic Synthesis: The compound is utilized in the synthesis of novel pyridine derivatives, which may have diverse applications in agrochemicals and materials science.
  • Biochemical Research: Its ability to interact with enzymes makes it a useful tool for studying enzyme mechanisms and developing inhibitors .

Studies on 5-Bromo-3-ethyl-2-fluoropyridine's interactions with biological molecules reveal its potential as an enzyme inhibitor or modulator. Its halogen substituents enhance its binding affinity for specific targets, influencing various biochemical pathways. For example, it may affect cellular signaling processes or metabolic pathways by interacting with key enzymes .

Several compounds share structural similarities with 5-Bromo-3-ethyl-2-fluoropyridine, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-Bromo-3-methylpyridineC6_6H6_6BrNMethyl group instead of ethyl; different reactivity
Ethyl 5-bromo-4-fluoropyridineC7_7H8_8BrF1_1NFluorine at position 4; potential different biological activity
5-Bromo-2-fluoropyrimidineC6_6H5_5BrF1_1NPyrimidine ring; distinct reactivity due to ring structure
Ethyl 5-bromo-2-fluoroisonicotinateC8_8H8_8BrF1_1NContains an isonicotinate structure; used in drug development

These compounds highlight the uniqueness of 5-Bromo-3-ethyl-2-fluoropyridine through variations in substituent positions and types, which affect their chemical behavior and potential applications in medicinal chemistry and organic synthesis.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

202.97459 g/mol

Monoisotopic Mass

202.97459 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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